Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213933
InChI: InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3
SMILES:
Molecular Formula: C8H8F3NOS
Molecular Weight: 223.22 g/mol

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone

CAS No.:

Cat. No.: VC18213933

Molecular Formula: C8H8F3NOS

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone -

Specification

Molecular Formula C8H8F3NOS
Molecular Weight 223.22 g/mol
IUPAC Name imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane
Standard InChI InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3
Standard InChI Key YFKQAALLEKQHEU-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name imino(methyl)(3-(trifluoromethyl)phenyl)-λ⁶-sulfanone reflects its molecular architecture: a sulfur center (oxidation state +4) bonded to a methyl group (–CH₃), an imino group (=NH), and a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl (–CF₃) group at the meta-position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and stability . Key structural parameters include:

PropertyValueSource
Molecular formulaC₈H₈F₃NOS
Molecular weight223.22 g/mol
CAS number (free base)2361935-82-0
CAS number (hydrochloride)2792217-32-2
SMILES notationFC(c1cccc(c1)S(=O)(=N)C)(F)F

X-ray crystallography data for analogous sulfoximines, such as ((1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone (4u), reveal planar sulfoximine cores with bond lengths of ~1.45 Å for S–N and ~1.42 Å for S–C . These structural features are critical for intermolecular interactions in catalysis and supramolecular assemblies.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via copper(I)-catalyzed three-component coupling of sulfoximines, alkynes, and azides, as demonstrated in methodologies for related triazole-functionalized sulfoximines . While explicit details for this specific derivative are scarce, general sulfoximine synthesis involves:

  • Oxidation of sulfides: Treatment of methyl(3-(trifluoromethyl)phenyl)sulfide with ammonium cerium(IV) nitrate (CAN) in the presence of ammonia yields the sulfoximine core .

  • Substitution reactions: Nucleophilic displacement of leaving groups on prefunctionalized sulfur centers, though this route is less common for trifluoromethylated derivatives .

Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and 25°C . Purification via flash chromatography over silica gel (300–400 mesh) achieves >95% purity, as confirmed by NMR and HRMS .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): Key signals include a singlet for the methyl group (~3.02 ppm) and aromatic protons resonating between 7.12–7.89 ppm, consistent with the 3-(trifluoromethyl)phenyl moiety .

  • ¹⁹F NMR (471 MHz, CDCl₃): A triplet at –57.81 ppm (J = 271.2 Hz) confirms the –CF₃ group .

  • HRMS: Observed [M + H]⁺ at m/z 223.2154 aligns with the molecular formula C₈H₈F₃NOS .

Applications in Medicinal Chemistry and Catalysis

Catalytic and Material Science Applications

In copper-catalyzed click chemistry, sulfoximines serve as ligands to stabilize active Cu(I) species, enabling regioselective triazole formation . For example, the compound’s derivative ((1-(4-bromobenzyl)-4-(ferrocenyl)-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-λ⁶-sulfanone (4o) exhibits electrochemical activity useful in redox sensors .

Physicochemical Properties and Stability

  • Solubility: Limited aqueous solubility (<1 mg/mL) but highly soluble in dichloromethane and DMSO .

  • Thermal stability: Decomposition above 200°C, as inferred from analogous compounds .

  • Hydrolytic stability: Resistant to hydrolysis at pH 4–9 due to the electron-withdrawing –CF₃ group .

Comparative Analysis with Related Sulfoximines

Replacing the –CF₃ group with –Cl or –CN (e.g., 4r and 4s in ) reduces lipophilicity (logP ↓ 0.5–1.0) but enhances hydrogen-bonding capacity. The hydrochloride derivative offers improved crystallinity for X-ray studies compared to the free base .

Future Research Directions

  • Biological profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) to identify antiproliferative activity.

  • Process optimization: Develop continuous-flow synthesis to improve yield (>80%) and scalability .

  • Catalytic applications: Explore asymmetric induction in Ullmann-type couplings using chiral sulfoximine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator